molecular formula C7H10N2O2 B2707944 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid CAS No. 796845-50-6

3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No. B2707944
CAS RN: 796845-50-6
M. Wt: 154.169
InChI Key: BNIMNWBBWQHMIM-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, also known as MPP, is commonly used as an internal standard in quantitative MS metabolomics experiments . It is also an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis of this compound involves intermediate derivatization methods (IDMs) . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) was determined by X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C7H10N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) . The molecular weight is 154.17 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The CAS Number is 796845-50-6 .

Scientific Research Applications

Catalytic Applications

Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating its utility in the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with yields ranging from 74-90%. This showcases the compound's potential in catalyzing efficient synthesis processes without losing catalytic activity over multiple runs (Tayebi et al., 2011).

Synthesis of Pyrazol-4-yl Propanoic Acids

A rapid synthesis method for 4//-4-oxo-l-benzopyran-3-yl and 1,3-diarylpyrazol4-yl propanoic acids using Meldrum's acid from carboxaldehydes has been reported, indicating the compound's relevance in the creation of pharmacologically active molecules, showcasing its utility in medicinal chemistry and drug development (Reddy & Rao, 2006).

Generation of Pyrazolo[5,1-a]isoquinolin-1-yl Propanoic Acids

The generation of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids via a silver(I)-catalyzed three-component reaction, involving a transformation through 6-endo cyclization, [3 + 2] cycloaddition, and rearrangement, presents a novel method for synthesizing complex propanoic acid derivatives, useful in drug discovery and organic synthesis (Pan et al., 2015).

Coordination Complex Synthesis

The synthesis of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlights the compound's role in the development of coordination chemistry and potential applications in material science, such as in the creation of novel materials with specific magnetic, optical, or catalytic properties (Radi et al., 2015).

Modification of Hydrogels

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reaction with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showcase the compound's utility in the creation of amine-treated polymers with enhanced thermal stability and promising biological activities. This indicates its potential in biomedical applications, particularly in developing materials with specific antimicrobial properties (Aly & El-Mohdy, 2015).

Safety and Hazards

The safety information for 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(2-methylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIMNWBBWQHMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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